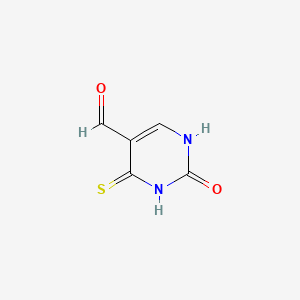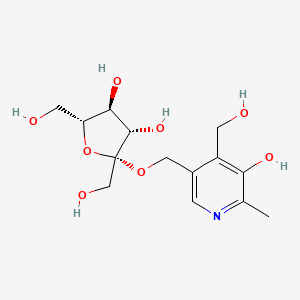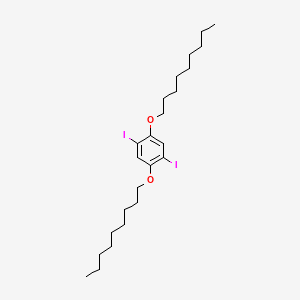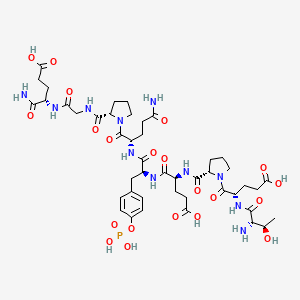![molecular formula C18H23ClN2 B583142 10-[3-(Dimethylamino)propyl]acridan Hydrochloride (Impurity) CAS No. 99786-08-0](/img/structure/B583142.png)
10-[3-(Dimethylamino)propyl]acridan Hydrochloride (Impurity)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-[3-(Dimethylamino)propyl]acridan Hydrochloride (Impurity) is a chemical compound used primarily in biochemical and proteomics research. It is known for its specific molecular structure, which includes a dimethylamino group attached to a propyl chain, linked to an acridan moiety. This compound is often utilized as an impurity standard in various analytical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-[3-(Dimethylamino)propyl]acridan Hydrochloride typically involves the following steps:
Formation of the Acridan Core: The acridan core is synthesized through a series of cyclization reactions involving aromatic precursors.
Attachment of the Propyl Chain: The propyl chain with a dimethylamino group is introduced through nucleophilic substitution reactions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of 10-[3-(Dimethylamino)propyl]acridan Hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Large-scale batch reactions are conducted in reactors to form the acridan core and attach the propyl chain.
Purification: The compound is purified using techniques such as recrystallization and chromatography to ensure high purity.
Conversion to Hydrochloride Salt: The final product is converted to its hydrochloride form and dried to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
10-[3-(Dimethylamino)propyl]acridan Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acridan moiety to acridine.
Substitution: Nucleophilic substitution reactions can modify the dimethylamino group or the propyl chain.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkyl halides or amines are used in the presence of a base.
Major Products
Oxidation Products: N-oxides of the acridan moiety.
Reduction Products: Acridine derivatives.
Substitution Products: Modified acridan compounds with different substituents on the propyl chain.
Scientific Research Applications
10-[3-(Dimethylamino)propyl]acridan Hydrochloride is widely used in scientific research, including:
Chemistry: As a standard for impurity analysis in synthetic chemistry.
Biology: In studies involving protein-ligand interactions and enzyme kinetics.
Medicine: As a reference compound in pharmaceutical research.
Industry: In the development of analytical methods for quality control.
Mechanism of Action
The mechanism of action of 10-[3-(Dimethylamino)propyl]acridan Hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the acridan moiety can engage in π-π stacking interactions. These interactions influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
10-[3-(Dimethylamino)propyl]acridan Hydrochloride-d6: A deuterated analog used for isotopic labeling studies.
10-[3-(Dimethylamino)propyl]acridine Hydrochloride: A structurally similar compound with an acridine moiety instead of acridan.
Uniqueness
10-[3-(Dimethylamino)propyl]acridan Hydrochloride is unique due to its specific molecular structure, which provides distinct chemical and physical properties. Its use as an impurity standard and in proteomics research highlights its importance in analytical applications.
Properties
IUPAC Name |
3-(9H-acridin-10-yl)-N,N-dimethylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2.ClH/c1-19(2)12-7-13-20-17-10-5-3-8-15(17)14-16-9-4-6-11-18(16)20;/h3-6,8-11H,7,12-14H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQNCXHNDUNMOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2CC3=CC=CC=C31.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![manganese(3+);3-[[(1S,2S)-2-[[3-oxido-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-olate;acetate](/img/structure/B583060.png)
![Azeto[1,2-a][1,3]dioxolo[4,5-c]pyrrole](/img/structure/B583062.png)


![(R)-2-Methyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B583070.png)


